Cas no 1309315-52-3 (3-[(4-Bromothiophen-2-yl)methoxy]azetidine)

3-[(4-Bromothiophen-2-yl)methoxy]azetidine is a specialized heterocyclic compound featuring a brominated thiophene moiety linked to an azetidine ring via a methoxy bridge. This structure offers unique reactivity, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The azetidine ring contributes to conformational rigidity, which can influence bioactivity in drug discovery. Its well-defined synthetic pathway ensures high purity and consistency, supporting reproducible results in medicinal chemistry applications. This compound is particularly useful for developing novel bioactive molecules with tailored properties.
3-[(4-Bromothiophen-2-yl)methoxy]azetidine structure
1309315-52-3 structure
Product Name:3-[(4-Bromothiophen-2-yl)methoxy]azetidine
CAS No:1309315-52-3
MF:C8H10BrNOS
MW:248.140100002289
CID:5744349
PubChem ID:63104785
Update Time:2025-11-01

3-[(4-Bromothiophen-2-yl)methoxy]azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-((4-Bromothiophen-2-yl)methoxy)azetidine
    • 1309315-52-3
    • EN300-1146142
    • 3-[(4-bromothiophen-2-yl)methoxy]azetidine
    • CS-0266027
    • AKOS012405477
    • SCHEMBL12648896
    • Azetidine, 3-[(4-bromo-2-thienyl)methoxy]-
    • 3-[(4-Bromothiophen-2-yl)methoxy]azetidine
    • Inchi: 1S/C8H10BrNOS/c9-6-1-8(12-5-6)4-11-7-2-10-3-7/h1,5,7,10H,2-4H2
    • InChI Key: DRSRMBBOGWAVML-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)COC1CNC1

Computed Properties

  • Exact Mass: 246.96665g/mol
  • Monoisotopic Mass: 246.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.5Ų

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Predicted)
  • Boiling Point: 310.4±42.0 °C(Predicted)
  • pka: 9.50±0.40(Predicted)

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Additional information on 3-[(4-Bromothiophen-2-yl)methoxy]azetidine

Comprehensive Overview of 3-[(4-Bromothiophen-2-yl)methoxy]azetidine (CAS No. 1309315-52-3)

3-[(4-Bromothiophen-2-yl)methoxy]azetidine (CAS No. 1309315-52-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a bromothiophene moiety with an azetidine ring, making it a versatile intermediate for drug discovery and advanced material applications. Its CAS number 1309315-52-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and commercial databases.

The growing interest in heterocyclic compounds like 3-[(4-Bromothiophen-2-yl)methoxy]azetidine stems from their potential in addressing modern challenges such as drug-resistant infections and sustainable electronics. Recent studies highlight its role in modulating biological targets, particularly in central nervous system (CNS) drug development, where its azetidine scaffold enhances bioavailability. Concurrently, its bromothiophene component is explored in organic semiconductors, aligning with the global push for green energy solutions.

From a synthetic chemistry perspective, CAS 1309315-52-3 exemplifies innovations in C-H functionalization and cross-coupling reactions. Researchers frequently search for "efficient synthesis of bromothiophene derivatives" or "azetidine-based pharmacophores," reflecting its relevance in medicinal chemistry. The compound’s methoxy linker also enables facile derivatization, a feature highlighted in patents focusing on kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

In the context of AI-driven drug discovery, 3-[(4-Bromothiophen-2-yl)methoxy]azetidine is increasingly mentioned in datasets training predictive algorithms for small-molecule properties. This aligns with trending queries like "machine learning in chemical synthesis" or "fragment-based drug design." Its balanced lipophilicity and molecular weight (MW: ~246.1 g/mol) make it a candidate for lead optimization pipelines, particularly in neurological disorders and inflammatory diseases.

Environmental and regulatory considerations further underscore the compound’s significance. While not classified as hazardous, its bromine substituent necessitates careful handling per REACH guidelines. Analytical methods such as HPLC and LC-MS are commonly employed to ensure purity, addressing industry demands for "high-purity heterocyclic intermediates." Suppliers often emphasize batch-to-batch consistency, a key concern for contract research organizations (CROs).

Looking ahead, 1309315-52-3 is poised to play a pivotal role in precision medicine and smart materials. Its dual utility in biopharmaceuticals and optoelectronics mirrors interdisciplinary trends like "convergence of biology and engineering." As research advances, this compound may unlock breakthroughs in personalized therapeutics and biodegradable sensors, solidifying its place in next-generation scientific endeavors.

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